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Compound of Interest

Compound Name: 4-(1H-pyrazol-3-yl)benzoic acid

Cat. No.: B1586817 Get Quote

Abstract
This technical guide provides a comprehensive overview of 4-(1H-pyrazol-3-yl)benzoic acid
(CAS No. 208511-67-5), a heterocyclic building block of significant interest to the

pharmaceutical and materials science sectors. This document delineates its core chemical and

physical properties, provides detailed protocols for its synthesis and analysis, and explores its

applications, particularly as a scaffold in drug discovery. The guide is intended for researchers,

chemists, and drug development professionals, offering field-proven insights into the practical

handling and strategic utilization of this versatile compound.

Introduction: The Strategic Importance of the
Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of

numerous approved therapeutic agents.[1] Its prevalence has surged in recent years, with

several blockbuster drugs incorporating this five-membered diazole ring.[1] The unique

electronic properties, hydrogen bonding capabilities, and metabolic stability of the pyrazole ring

make it an ideal cornerstone for designing molecules with high target affinity and specificity.

4-(1H-pyrazol-3-yl)benzoic acid emerges as a particularly valuable derivative. It is a

bifunctional molecule, presenting a carboxylic acid group for amide coupling, salt formation, or

coordination chemistry, and a pyrazole ring with a reactive N-H group for further

functionalization. This dual-handle nature allows for its seamless integration into diverse
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molecular architectures, positioning it as a key intermediate in the synthesis of complex

bioactive compounds and functional materials.

Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is fundamental to its effective application

in research and development. The key identifiers and physicochemical parameters for 4-(1H-
pyrazol-3-yl)benzoic acid are summarized below.

Property Value Reference

IUPAC Name
4-(1H-pyrazol-3-yl)benzoic

acid

Synonyms
3-(4-Carboxyphenyl)pyrazole,

4-(Pyrazol-5-yl)benzoic acid
[2]

CAS Number 208511-67-5 [3][4]

Molecular Formula C₁₀H₈N₂O₂ [3][4]

Molecular Weight 188.18 g/mol [2]

Appearance White to off-white solid/powder [5]

Melting Point
Data not consistently reported;

expected >250 °C

Solubility

Soluble in DMSO; limited

solubility in methanol and

water

pKa (Predicted) ~4.1 (Carboxylic Acid)

Topological Polar Surface Area 65.98 Å² [6]

Hydrogen Bond Donors
2 (Carboxylic OH, Pyrazole

NH)
[6]

Hydrogen Bond Acceptors 2 (Carbonyl O, Pyrazole N) [6]

Rotatable Bonds 2 [6]
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Note: Experimental values for melting point and pKa are not widely published and should be

determined empirically for specific applications.

Synthesis and Purification
The most common and reliable synthesis of 4-(1H-pyrazol-3-yl)benzoic acid involves a two-

step process starting from 4-acetylbenzoic acid. This method, a variation of the Claisen-

Schmidt condensation followed by pyrazole cyclization, is efficient and scalable.

Causality of Experimental Choices: The Vilsmeier-Haack type reaction in Step 1 is a robust

method for formylating an activated methyl group adjacent to a carbonyl, creating the

necessary 1,3-dicarbonyl precursor. The subsequent cyclization with hydrazine is a classic and

high-yielding method for forming the pyrazole ring. Using hydrazine hydrate is practical, though

anhydrous hydrazine can also be used with appropriate precautions. Ethanol is chosen as a

solvent for its ability to dissolve the intermediate and hydrazine, while being easy to remove.

Diagram of Synthetic Workflow

Step 1: Intermediate Formation

Step 2: Cyclization

4-Acetylbenzoic Acid

3-(Dimethylamino)-1-(4-carboxyphenyl)prop-2-en-1-one

 Formylation 

POCl₃ / DMF (Vilsmeier Reagent)

4-(1H-pyrazol-3-yl)benzoic acid

 Ring Closure
(Ethanol, Reflux) 

Hydrazine Hydrate (N₂H₄·H₂O)

Click to download full resolution via product page
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Caption: Synthetic pathway for 4-(1H-pyrazol-3-yl)benzoic acid.

Detailed Experimental Protocol: Synthesis
Materials:

4-acetylbenzoic acid

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Hydrazine hydrate (N₂H₄·H₂O)

Ethanol (EtOH)

Dichloromethane (DCM)

Sodium bicarbonate (NaHCO₃)

Hydrochloric acid (HCl)

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 3-(Dimethylamino)-1-(4-carboxyphenyl)prop-2-en-1-one

In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool

N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the

temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

Add 4-acetylbenzoic acid (1 equivalent) portion-wise to the flask.

Allow the reaction to warm to room temperature and then heat to 70-80 °C for 4-6 hours,

monitoring by TLC until the starting material is consumed.

Cool the reaction mixture and carefully pour it onto crushed ice.
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Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate

(NaHCO₃) until the pH is ~7-8.

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water,

and dried to yield the crude enaminone intermediate.

Step 2: Synthesis of 4-(1H-pyrazol-3-yl)benzoic acid

Suspend the crude intermediate from Step 1 in ethanol in a round-bottom flask.

Add hydrazine hydrate (1.5 equivalents) to the suspension.

Reflux the mixture for 6-8 hours. The reaction progress can be monitored by TLC.

After completion, cool the reaction mixture to room temperature. A precipitate should form.

If necessary, reduce the solvent volume under reduced pressure to induce precipitation.

Acidify the mixture to a pH of ~5-6 with dilute HCl to ensure the carboxylic acid is protonated.

Collect the solid product by vacuum filtration.

Wash the solid with cold ethanol and then diethyl ether.

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to

obtain pure 4-(1H-pyrazol-3-yl)benzoic acid.

Spectroscopic and Analytical Characterization
Authenticating the structure and purity of the synthesized compound is a critical self-validating

step in any research workflow.

Expected Spectroscopic Data:
¹H NMR (DMSO-d₆, 400 MHz):

δ ~13.0 (br s, 1H, -COOH): A broad singlet for the carboxylic acid proton, which is

exchangeable with D₂O.
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δ ~12.8 (br s, 1H, -NH): A broad singlet for the pyrazole N-H proton.

δ ~8.0 (d, J ≈ 8.5 Hz, 2H, Ar-H): Doublet for the two aromatic protons ortho to the

carboxylic acid group.

δ ~7.8 (d, J ≈ 8.5 Hz, 2H, Ar-H): Doublet for the two aromatic protons meta to the

carboxylic acid group.

δ ~7.7 (d, J ≈ 2.0 Hz, 1H, Pyrazole-H): Doublet for the H5 proton of the pyrazole ring.

δ ~6.7 (d, J ≈ 2.0 Hz, 1H, Pyrazole-H): Doublet for the H4 proton of the pyrazole ring.

¹³C NMR (DMSO-d₆, 100 MHz):

δ ~167.0 (C=O)

δ ~152.0 (Pyrazole C3)

δ ~135.0 (Ar-C, quat.)

δ ~132.0 (Pyrazole C5)

δ ~130.0 (Ar-CH)

δ ~129.5 (Ar-C, quat.)

δ ~125.5 (Ar-CH)

δ ~102.0 (Pyrazole C4)

FT-IR (KBr, cm⁻¹):

3200-2500 (broad, O-H stretch of carboxylic acid)

~3150 (N-H stretch)

~1680 (C=O stretch, carboxylic acid)

~1610, 1580 (C=C and C=N aromatic stretches)
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Mass Spectrometry (ESI-):

m/z = 187.04 [M-H]⁻

Protocol: Purity Assessment by High-Performance
Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized 4-(1H-pyrazol-3-yl)benzoic acid.

Instrumentation & Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10%

B over 1 minute, and equilibrate for 2 minutes.

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm and 280 nm

Injection Volume: 10 µL

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of DMSO or mobile phase B.

Procedure:

Prepare the mobile phases and prime the HPLC system.

Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15

minutes.

Inject a blank (solvent) to establish a baseline.

Inject the prepared sample.
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Analyze the resulting chromatogram. The purity is calculated by dividing the peak area of the

main product by the total area of all observed peaks. A purity level of >95% is typically

required for subsequent applications.[3]

Applications in Research and Development
The utility of 4-(1H-pyrazol-3-yl)benzoic acid stems from its role as a versatile scaffold. Its

derivatives have shown significant promise in several therapeutic areas and material science

applications.

A. Antibacterial Drug Discovery
A significant body of research highlights the potent antibacterial activity of pyrazole derivatives.

[1] The 4-(pyrazol-3-yl)benzoic acid moiety serves as a key pharmacophore that can be

elaborated to target essential bacterial processes. Derivatives have been synthesized and

tested against a range of pathogens, including drug-resistant strains like Methicillin-resistant

Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[7][8][9]

The general mechanism involves designing molecules that can selectively interact with

bacterial enzymes or cellular structures. The carboxylic acid group is often used as an anchor

point to introduce lipophilic or functionally diverse side chains via amide coupling, which can

enhance cell wall penetration or binding affinity to the target.

Diagram of Pharmacophore Application
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Caption: Role as a scaffold for antibacterial agent development.

B. Ligands for Metal-Organic Frameworks (MOFs)
The bifunctional nature of 4-(1H-pyrazol-3-yl)benzoic acid makes it an excellent ligand for the

construction of Metal-Organic Frameworks (MOFs).[10][11] The carboxylate group readily

coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) to form the primary framework nodes, while the

pyrazole ring can act as a secondary coordination site or be used to functionalize the pores of

the MOF.[12] These MOFs can be designed for applications in gas storage, catalysis, and drug

delivery.[13]

Safety, Handling, and Storage
As a standard laboratory chemical, 4-(1H-pyrazol-3-yl)benzoic acid requires careful handling

to minimize risk.

Hazard Classification: While a specific GHS classification is not universally established,

related compounds are typically classified as irritants. Assume it may cause skin irritation,

serious eye irritation, and respiratory irritation.[5]
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab

coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound. If handling

the powder outside of a fume hood, a dust mask or respirator is recommended.

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid

generating dust. Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

strong oxidizing agents. Room temperature storage is generally acceptable.

Conclusion
4-(1H-pyrazol-3-yl)benzoic acid is more than a simple chemical intermediate; it is a strategic

building block that leverages the proven pharmacological and material benefits of the pyrazole

scaffold. Its straightforward synthesis, well-defined chemical properties, and dual functional

handles provide researchers with a reliable platform for innovation. From developing next-

generation antibiotics to engineering novel porous materials, the applications for this compound

are both significant and expanding, underscoring its importance in modern chemical and

pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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